molecular formula C12H16O2 B7997059 3,5-Dimethylphenethyl acetate

3,5-Dimethylphenethyl acetate

Cat. No.: B7997059
M. Wt: 192.25 g/mol
InChI Key: RQPZSJYGXZOKED-UHFFFAOYSA-N
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Description

3,5-Dimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industry. This compound is often used in perfumes, cosmetics, and food products to impart a sweet, fruity scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenethyl acetate typically involves the esterification of 3,5-dimethylphenethyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:

[ \text{3,5-Dimethylphenethyl alcohol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} ]

The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenethyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.

    Oxidation: The compound can be oxidized to form 3,5-dimethylbenzoic acid.

    Reduction: Reduction of the ester can yield 3,5-dimethylphenethyl alcohol.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

    Hydrolysis: 3,5-Dimethylphenethyl alcohol and acetic acid.

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 3,5-Dimethylphenethyl alcohol.

Scientific Research Applications

3,5-Dimethylphenethyl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with various enzymes.

    Medicine: Explored for its potential use in drug formulations due to its pleasant aroma and low toxicity.

    Industry: Widely used in the fragrance and flavor industry to create perfumes, cosmetics, and food products.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral and fruity scent. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl acetate: Similar structure but lacks the methyl groups at positions 3 and 5.

    Benzyl acetate: Contains a benzyl group instead of a phenethyl group.

    Methyl phenylacetate: Contains a methyl group instead of an ethyl group.

Uniqueness

3,5-Dimethylphenethyl acetate is unique due to the presence of methyl groups at positions 3 and 5 on the phenyl ring. These substituents contribute to its distinct floral and fruity aroma, making it a valuable compound in the fragrance and flavor industry.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-10(2)8-12(7-9)4-5-14-11(3)13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPZSJYGXZOKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCOC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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